molecular formula C27H30ClNO11 B1198547 4'-epi-Adriamycin CAS No. 57819-80-4

4'-epi-Adriamycin

Numéro de catalogue: B1198547
Numéro CAS: 57819-80-4
Poids moléculaire: 580 g/mol
Clé InChI: MWWSFMDVAYGXBV-UAOJCOQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epirubicin Hydrochloride is the hydrochloride salt of the 4'-epi-isomer of the anthracycline antineoplastic antibiotic doxorubicin. Epirubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation.
An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.

Q & A

Basic Research Questions

Q. What are the key structural and functional differences between 4'-epi-Adriamycin and its parent compound Adriamycin, and how do these differences influence experimental design in comparative studies?

  • Methodological Answer : Researchers should employ spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm structural differences, particularly the epimerization at the 4' position. In vitro cytotoxicity assays (e.g., IC50 determination in cancer cell lines) and pharmacokinetic studies (e.g., plasma stability, tissue distribution) must include both compounds to isolate the impact of stereochemical changes. Controlled variables (e.g., cell culture conditions, dosing regimens) are critical to ensure comparability .

Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility in pharmacological studies?

  • Methodological Answer : Document reaction conditions (e.g., temperature, catalysts, solvents) in detail and validate purity using HPLC and chiral chromatography. Pilot trials should test batch-to-batch consistency, with raw data (e.g., yield, spectral profiles) archived in appendices for transparency. Peer-reviewed synthesis protocols from authoritative journals (e.g., Medicinal Chemistry Research) should be prioritized over unverified sources .

Q. What validated assays are recommended for assessing the DNA intercalation efficiency of this compound?

  • Methodological Answer : Use ethidium bromide displacement assays or atomic force microscopy to quantify DNA binding affinity. Include Adriamycin as a positive control and validate results with gel electrophoresis to visualize DNA damage. Statistical analysis (e.g., t-tests for inter-group comparisons) should account for technical replicates to minimize variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound across preclinical models?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by model type (e.g., murine vs. canine), administration routes, and detection methods (e.g., LC-MS vs. fluorescence). Confounding variables (e.g., metabolic enzyme expression differences) must be statistically controlled using multivariate regression. Replicate disputed findings in a standardized model with rigorous documentation of methodology .

Q. What strategies are effective for isolating the cardiotoxic effects of this compound from its antitumor activity in mechanistic studies?

  • Methodological Answer : Develop transgenic cell lines or animal models with tissue-specific knockout of drug targets (e.g., TOP2β in cardiomyocytes). Use proteomic profiling to identify toxicity biomarkers (e.g., troponin levels) and compare dose-response curves between cardiac and tumor tissues. Longitudinal studies with histopathological validation are essential .

Q. How can hypothesis-driven frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) improve the design of studies exploring this compound’s resistance mechanisms?

  • Methodological Answer : Apply FINER to refine research questions:

  • Feasible : Use CRISPR screens to identify resistance-associated genes in vitro.
  • Novel : Focus on understudied pathways (e.g., efflux pump polymorphisms).
  • Ethical : Adhere to institutional guidelines for genetic modification.
  • Relevant : Correlate findings with clinical resistance data via public databases (e.g., TCGA). Publish negative results to avoid publication bias .

Q. What statistical approaches are most robust for analyzing synergistic effects between this compound and emerging targeted therapies (e.g., PARP inhibitors)?

  • Methodological Answer : Employ Chou-Talalay combination index (CI) analysis to quantify synergy. Validate results with Bliss independence models and include error bars representing standard deviation from triplicate experiments. Sensitivity analyses should address potential confounders (e.g., cell cycle synchronization artifacts) .

Q. Literature and Data Management

Q. How can researchers systematically address gaps in the primary literature on this compound’s metabolite profiling?

  • Methodological Answer : Perform a scoping review using PRISMA guidelines to catalog known metabolites and analytical techniques. Prioritize studies with raw chromatographic data in public repositories (e.g., MetaboLights). Collaborate with metabolomics consortia to access shared datasets and validate findings .

Q. How can researchers preemptively address methodological critiques during peer review of this compound studies?

  • Methodological Answer : Include a limitations section discussing potential biases (e.g., in vivo model translatability). Upload supplementary materials (e.g., raw spectra, statistical code) to open-access platforms. Invite pre-submission feedback from cross-disciplinary experts to identify overlooked flaws .

Propriétés

Numéro CAS

57819-80-4

Formule moléculaire

C27H30ClNO11

Poids moléculaire

580 g/mol

Nom IUPAC

(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17+,22-,27-;/m0./s1

Clé InChI

MWWSFMDVAYGXBV-UAOJCOQHSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

SMILES isomérique

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

SMILES canonique

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Key on ui other cas no.

56390-09-1

Pictogrammes

Irritant; Health Hazard

Synonymes

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[3-[(2-amino-2-oxoethyl)amino]-3-oxopropyl]benzamide
4'-epi-Adriamycin
N-[3-[(2-amino-2-oxoethyl)amino]-3-oxopropyl]benzamide
4'-epi-Adriamycin
N-[3-[(2-amino-2-oxoethyl)amino]-3-oxopropyl]benzamide
4'-epi-Adriamycin
N-[3-[(2-amino-2-oxoethyl)amino]-3-oxopropyl]benzamide
4'-epi-Adriamycin
N-[3-[(2-amino-2-oxoethyl)amino]-3-oxopropyl]benzamide
4'-epi-Adriamycin
N-[3-[(2-amino-2-oxoethyl)amino]-3-oxopropyl]benzamide
4'-epi-Adriamycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.